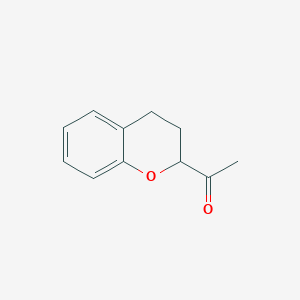
2,6-Diiodo-3,5-dimethylpyridine-1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diiodo-3,5-dimethylpyridine-1-oxide is a halogenated pyridine derivative This compound is characterized by the presence of two iodine atoms at the 2 and 6 positions, and two methyl groups at the 3 and 5 positions on the pyridine ring, with an oxide group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diiodo-3,5-dimethylpyridine-1-oxide typically involves the iodination of 3,5-dimethylpyridine-1-oxide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve selective iodination at the 2 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
2,6-Diiodo-3,5-dimethylpyridine-1-oxide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or other substituents.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
2,6-Diiodo-3,5-dimethylpyridine-1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-diiodo-3,5-dimethylpyridine-1-oxide involves its interaction with molecular targets through its iodine atoms and the pyridine ring. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,6-Dibromo-3,5-dimethylpyridine: Similar structure but with bromine atoms instead of iodine.
2,6-Diiodo-3,5-dimethoxypyridine: Contains methoxy groups instead of methyl groups.
2,6-Diiodo-3-methoxypyridine: Similar but with only one methoxy group
Uniqueness
2,6-Diiodo-3,5-dimethylpyridine-1-oxide is unique due to the presence of both iodine atoms and the oxide group, which confer distinct reactivity and potential for diverse applications compared to its analogs.
属性
分子式 |
C7H7I2NO |
|---|---|
分子量 |
374.95 g/mol |
IUPAC 名称 |
2,6-diiodo-3,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7I2NO/c1-4-3-5(2)7(9)10(11)6(4)8/h3H,1-2H3 |
InChI 键 |
JRKRZHLMIKMPJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C([N+](=C1I)[O-])I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)


![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)

![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)


![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)


